6-bromo-3-[2-oxo-2-(1,2,6-trimethyl-1H-indol-3-yl)ethyl]quinazolin-4(3H)-one
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Overview
Description
6-bromo-3-[2-oxo-2-(1,2,6-trimethyl-1H-indol-3-yl)ethyl]quinazolin-4(3H)-one: is a complex heterocyclic compound with an intriguing structure. Let’s break it down:
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Quinazolinone Core: : The quinazolinone scaffold consists of a quinazoline ring fused with a carbonyl group (oxo) at position 2. This core structure is found in various biologically active molecules.
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Indole Substituent: : The indole moiety, attached to the quinazolinone, contributes to the compound’s overall properties. Indoles are essential building blocks in medicinal chemistry due to their diverse biological activities.
Preparation Methods
Synthetic Routes:: Several synthetic routes lead to the formation of this compound. One common approach involves the condensation of an appropriate indole derivative with a quinazolinone precursor. For example, the reaction of 1H-indole-3-carbaldehyde with a suitable quinazolinone intermediate can yield our target compound.
Reaction Conditions::Starting Materials: 1H-indole-3-carbaldehyde and a quinazolinone precursor.
Catalyst: Various catalysts (e.g., ZnO nanoparticles) have been employed.
Solvent: Water (green and sustainable conditions).
Reaction Type: Multicomponent reactions (MCRs) offer an efficient strategy for assembling complex molecules.
Industrial Production:: While industrial-scale production methods may vary, the synthesis typically involves optimization of reaction conditions, scalability, and cost-effectiveness.
Chemical Reactions Analysis
Reactions Undergone::
Condensation: The key step involves the condensation of the indole aldehyde with the quinazolinone, forming the desired compound.
Bromination: The presence of the bromine atom at position 6 influences reactivity.
ZnO Nanoparticles: Used as a reusable catalyst in greener synthetic approaches.
Acetyl Benzimidazole: Reacts with the indole aldehyde to form the quinazolinone ring.
Major Products:: The major product is the titled compound itself, with the unique combination of indole and quinazolinone moieties.
Scientific Research Applications
Chemistry::
Building Block: Researchers use this compound as a building block for more complex structures.
Multicomponent Reactions: Its role in MCRs highlights its versatility.
Biological Activity: Investigate its potential as a drug candidate or bioactive molecule.
Target Identification: Explore molecular targets affected by this compound.
Materials Science: Explore its properties for material design.
Mechanism of Action
The exact mechanism remains an active area of research. it likely interacts with specific cellular targets, affecting pathways relevant to its biological activity.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, researchers often compare this compound to related indole-quinazolinone hybrids. Its uniqueness lies in the specific combination of functional groups.
Properties
Molecular Formula |
C21H18BrN3O2 |
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Molecular Weight |
424.3 g/mol |
IUPAC Name |
6-bromo-3-[2-oxo-2-(1,2,6-trimethylindol-3-yl)ethyl]quinazolin-4-one |
InChI |
InChI=1S/C21H18BrN3O2/c1-12-4-6-15-18(8-12)24(3)13(2)20(15)19(26)10-25-11-23-17-7-5-14(22)9-16(17)21(25)27/h4-9,11H,10H2,1-3H3 |
InChI Key |
RBLQZYROZCPGSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(N2C)C)C(=O)CN3C=NC4=C(C3=O)C=C(C=C4)Br |
Origin of Product |
United States |
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